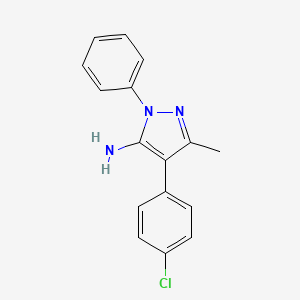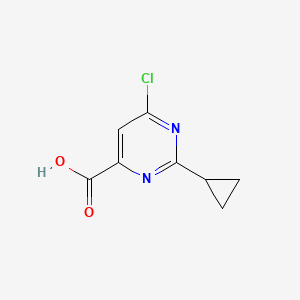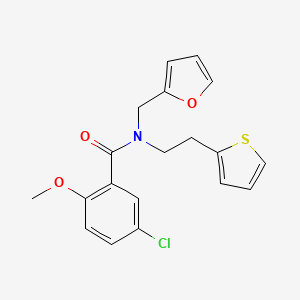
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound that has been synthesized for scientific research purposes. It is also known as compound 14 in some scientific literature. This compound has shown promising results in various studies, and its potential applications are being explored.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to inhibit the production of certain cytokines, which are involved in inflammation. It has also been shown to affect the expression of certain genes that are involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation is that the compound may have off-target effects, meaning that it may affect other processes in the body that are not related to the research being conducted.
Future Directions
There are several potential future directions for research on 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide. One direction is to further investigate its potential as a cancer treatment. Another direction is to explore its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential off-target effects.
Synthesis Methods
The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves a multi-step process. The starting material is 5-chloro-2-methoxybenzoic acid, which is converted to 5-chloro-2-methoxybenzoyl chloride by reacting it with thionyl chloride. The benzoyl chloride is then reacted with furan-2-carboxaldehyde and 2-(thiophen-2-yl)ethylamine to obtain the final product.
Scientific Research Applications
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has been studied for its potential applications in various fields of research. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system.
properties
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-23-18-7-6-14(20)12-17(18)19(22)21(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWOXEUBHSGAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)
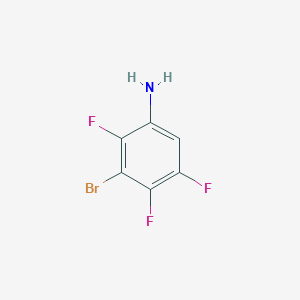
![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
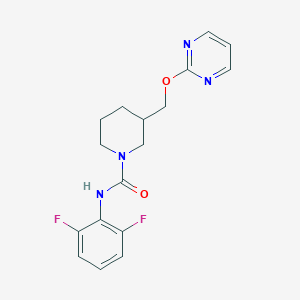
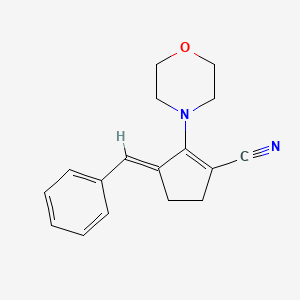
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
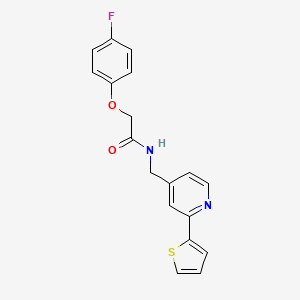
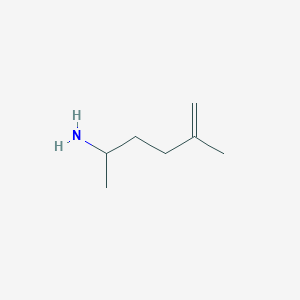
![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)

phenyl]methyl})amine](/img/structure/B2949881.png)
